4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester , also known by its chemical formula C22H42O4 , is a compound with intriguing properties. It belongs to the class of carboxylic acid derivatives and features a piperidine ring structure. The tert-butyl ester group enhances its stability and solubility.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials and proceed through a series of reactions, including esterification, amidation, and piperidine ring formation. The tert-butyl ester group is introduced to enhance stability during synthesis and storage.
Molecular Structure Analysis
The molecular structure of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester consists of a piperidine ring with a carboxylic acid group and a tert-butyl ester group attached. The arrangement of atoms and functional groups determines its chemical properties and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
- Amidation : The carboxylic acid group can react with amines to form amides.
- Ring Opening : The piperidine ring can undergo ring-opening reactions, leading to diverse derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Notably, this compound has a boiling point within the range of interest for synthetic chemistry.
- Solubility : It is moderately soluble in organic solvents but poorly soluble in water.
- Lipophilicity : The log P value indicates its affinity for lipid-based environments.
Safety And Hazards
- Signal Word : Warning
- Precautionary Statements : Handle with care (P261), avoid contact with eyes and skin (P305+P351+P338).
- Hazard Statements : May cause eye and skin irritation (H319, H315).
- Safety Measures : Store in a dark place under inert atmosphere at room temperature.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize and study related compounds.
- Formulation : Develop formulations for practical applications.
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJRCPQEWCZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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